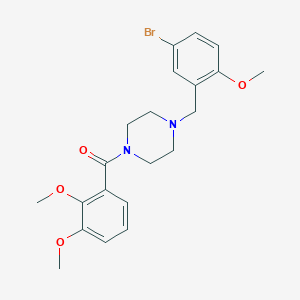
N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide, also known as MP-10, is a novel synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. MP-10 belongs to the class of compounds called piperazine derivatives, which have shown promise in the treatment of various psychiatric and neurological disorders.
Mechanism of Action
The exact mechanism of action of N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide is not fully understood, but it is believed to act as a serotonin and dopamine receptor agonist. These neurotransmitters are involved in the regulation of mood, behavior, and cognition, and their dysregulation is implicated in various psychiatric and neurological disorders.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. It has also been shown to modulate the activity of GABA and glutamate, two neurotransmitters involved in the regulation of anxiety and depression.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide is its high potency and selectivity for serotonin and dopamine receptors, which makes it a valuable tool for studying the role of these neurotransmitters in various psychiatric and neurological disorders. However, its limited solubility in water and low bioavailability may pose challenges in its use in in vivo studies.
Future Directions
There are several future directions for the research on N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide. One area of interest is its potential use in the treatment of drug addiction, as it has shown promise in reducing drug-seeking behavior in animal models. Another area of interest is its potential use in the treatment of schizophrenia, as it has been shown to have antipsychotic effects in animal models. Further studies are needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide involves a multi-step process that starts with the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form 3-methoxyphenylacetyl chloride. This intermediate is then reacted with 4-methylpiperazine in the presence of triethylamine to form N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide. The purity of the compound is ensured by recrystallization from ethanol.
Scientific Research Applications
N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide has been studied extensively for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats.
properties
Product Name |
N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide |
|---|---|
Molecular Formula |
C15H23N3O2 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C15H23N3O2/c1-17-8-10-18(11-9-17)7-6-15(19)16-13-4-3-5-14(12-13)20-2/h3-5,12H,6-11H2,1-2H3,(H,16,19) |
InChI Key |
LXBFYKGXABGQGK-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)OC |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)
![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)
![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)
methanone](/img/structure/B248466.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)


![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine](/img/structure/B248475.png)
![[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248477.png)
![(3,5-Dimethoxy-phenyl)-[4-(2-trifluoromethyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248478.png)